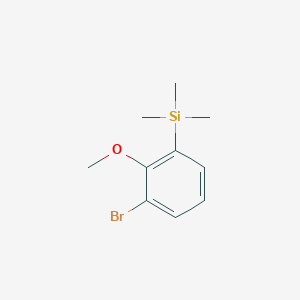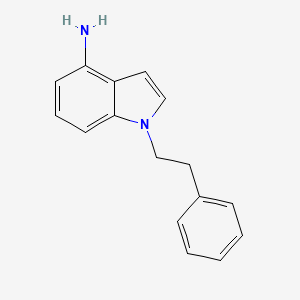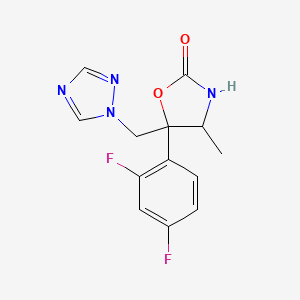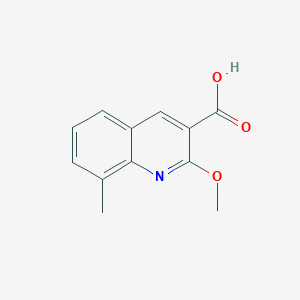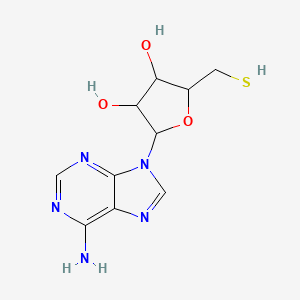![molecular formula C7H6O3S2 B12092849 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)
5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid: is a heterocyclic compound with a unique structure that includes both thiophene and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid typically involves the cyclization of thiophene derivatives. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate reagents under controlled conditions. For example, the compound can be synthesized by dissolving a precursor in ethanol, adding potassium hydroxide, and refluxing at 78°C for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis systems may enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its thiophene ring is a common motif in many biologically active compounds, and modifications to its structure can lead to the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid
- Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione
- 4,7-dibromo-2,1,3-benzothiadiazole
Comparison: Compared to similar compounds, 5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid is unique due to the presence of the oxo group at the 5-position. This structural feature can influence its reactivity and properties, making it distinct from other thiophene derivatives. The oxo group can enhance the compound’s ability to participate in various chemical reactions and interactions, which can be advantageous in both research and industrial applications .
Properties
Molecular Formula |
C7H6O3S2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O3S2/c8-7(9)5-1-4-2-12(10)3-6(4)11-5/h1H,2-3H2,(H,8,9) |
InChI Key |
CFWHWMPELVHFHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1=O)SC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



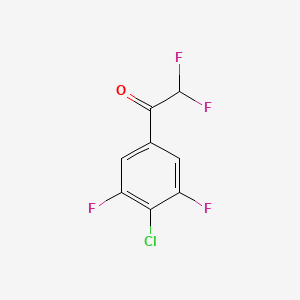
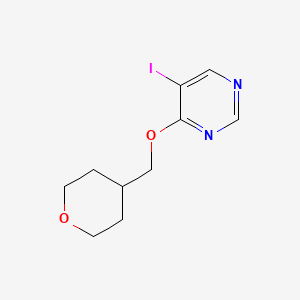
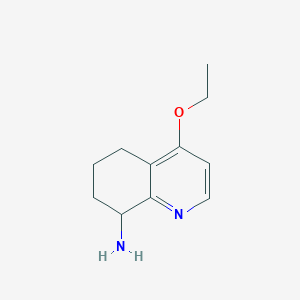
![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)
